2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
This compound is a brominated heterocyclic derivative featuring a fused thiazolo[3,2-a]benzimidazole scaffold conjugated with a 5-bromo-2-oxoindole moiety. The thiazolo[3,2-a]benzimidazole core is known for its planar, conjugated structure, which facilitates π-π stacking interactions in biological systems . Such compounds are typically synthesized via condensation reactions between substituted benzimidazole precursors and aldehydes or ketones, followed by cyclization .
Properties
IUPAC Name |
(2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrN3O2S/c18-8-5-6-10-9(7-8)13(15(22)19-10)14-16(23)21-12-4-2-1-3-11(12)20-17(21)24-14/h1-7H,(H,19,22)/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHRPPWIKVEAGD-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=C4C5=C(C=CC(=C5)Br)NC4=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)NC4=O)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent bromination and oxidation steps are then employed to introduce the bromo and oxo functionalities.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromo-indole moiety can be further oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs where the bromo group has been replaced.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies due to its unique structure.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it useful in drug discovery and development.
Industry
In industry, this compound could be used in the manufacture of advanced materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body, leading to biological responses. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of thiazolo[3,2-a]benzimidazole derivatives, which vary primarily in substituents on the indole or benzylidene moieties. Key structural analogues include:
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic enzyme pockets compared to chlorine, as seen in enhanced anticancer activity for brominated thiazolo[3,2-a]benzimidazoles .
- Methoxy Groups : Methoxy substituents (e.g., in ) improve aqueous solubility but may reduce membrane permeability compared to halogens.
Spectral and Crystallographic Data
While direct data for the target compound are unavailable, insights can be drawn from analogues:
- X-ray Diffraction : Chlorinated derivatives (e.g., ) exhibit planar geometries with dihedral angles <5° between fused rings, suggesting similar rigidity for the brominated analogue.
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Br (550–600 cm⁻¹) are expected, consistent with related compounds .
- Mass Spectrometry : Molecular ion peaks for brominated derivatives typically show isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .
Computational and Virtual Screening Insights
Similarity-based virtual screening (e.g., Tanimoto coefficients, pharmacophore mapping) would classify the target compound as structurally analogous to bioactive thiazolo[3,2-a]benzimidazoles, with bromine contributing to unique electronic properties . Dissimilarity to triazolo-thiadiazoles (e.g., ) arises from differences in ring size and hydrogen-bonding capacity.
Biological Activity
The compound 2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one represents a significant area of research due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H14BrN3O4S2
- Molecular Weight : 492.4 g/mol
- IUPAC Name : (NZ)-N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-methyl-1,3-thiazol-2-ylidene]-4-methylbenzenesulfonamide
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of indole and thiazole rings through various chemical reactions. The synthesis can be achieved via methods such as:
- Condensation Reactions : Involving indole derivatives and thiazole precursors.
- Functionalization : Modifying the compound to enhance its biological activity.
Antimicrobial Properties
Research indicates that the compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing effective inhibition at low concentrations.
Anticancer Activity
Studies have suggested that this compound possesses anticancer properties , particularly in targeting specific cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through modulation of cell cycle regulators.
Neuroprotective Effects
Emerging evidence points towards the neuroprotective potential of this compound. It has been evaluated in models of neurodegenerative diseases, showing promise in:
- Reducing oxidative stress.
- Protecting neuronal cells from apoptosis.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer progression.
- Receptor Modulation : It may bind to receptors that mediate cellular signaling pathways related to apoptosis and survival.
Case Studies
Several studies highlight the biological activity of this compound:
Q & A
Q. What are the critical steps and reagents involved in synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the indole-thiazolo[3,2-a]benzimidazole core. Key reagents include halogenated benzyl derivatives (e.g., chlorobenzyl chloride) for introducing substituents and fluorophenyl isothiocyanate for constructing the thiazole ring. Reaction conditions such as temperature control (80–120°C) and pH adjustments (pH 6–8) are critical to avoid side products. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic methods validate the compound’s structure and purity?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments and substituent positions. X-ray crystallography (as in ) provides definitive stereochemical confirmation. Purity is assessed via HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
Yield optimization requires precise stoichiometric ratios (1:1.1 for key intermediates) and inert atmospheres (N₂/Ar) to prevent oxidation. Low purity often arises from residual solvents or unreacted intermediates, addressed via recrystallization in ethanol/dichloromethane mixtures. Microwave-assisted synthesis (e.g., 100°C, 30 min) can accelerate cyclization steps while maintaining >90% yield .
Q. How should researchers resolve contradictions in biological activity data between structural analogs?
Discrepancies in activity (e.g., antimicrobial vs. anticancer) among analogs (Table 1 in ) are analyzed through comparative molecular dynamics simulations and in vitro dose-response assays (IC₅₀ values). For example, substituent electronegativity (e.g., -Br vs. -Cl) impacts binding to kinase targets like EGFR, validated via surface plasmon resonance (SPR) affinity studies .
Q. What methodologies elucidate the compound’s mechanism of action against cancer targets?
In silico molecular docking (AutoDock Vina) predicts binding modes to ATP-binding pockets (e.g., Bcr-Abl tyrosine kinase). Experimental validation uses fluorescence polarization assays to measure competitive inhibition (Kᵢ < 1 µM). Apoptosis induction is quantified via flow cytometry (Annexin V/PI staining) in leukemia cell lines .
Q. How can computational modeling predict metabolic stability and toxicity?
ADMET predictions (SwissADME, ProTox-II) assess metabolic pathways (CYP3A4-mediated oxidation) and hepatotoxicity risks. Physicochemical descriptors (LogP = 2.8, topological polar surface area = 85 Ų) indicate moderate blood-brain barrier permeability. Experimental validation uses hepatic microsome assays (t₁/₂ > 60 min) .
Q. What challenges arise in scaling up synthesis while preserving stereochemical integrity?
Scale-up (>10 g) risks racemization at the indole-thiazole junction. Mitigation strategies include low-temperature (−20°C) quenching and chiral stationary-phase HPLC for enantiomeric separation. Continuous flow reactors improve reproducibility by maintaining precise reaction parameters (residence time = 5 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
